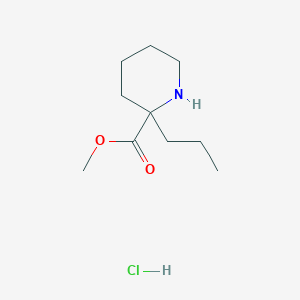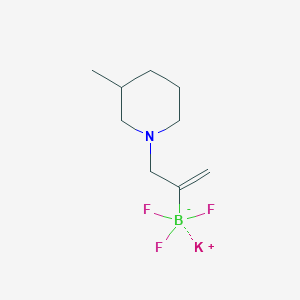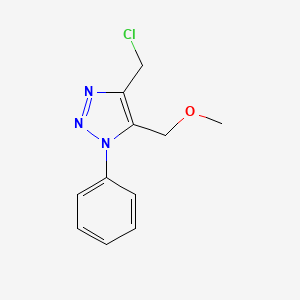![molecular formula C6H5ClN4 B1455723 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1354951-50-0](/img/structure/B1455723.png)
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
説明
7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the CAS Number: 1354951-50-0 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 7-chloro-5-methyl [1,2,4]triazolo [4,3-c]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3,9H,1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4°C . The compound’s InChI code is 1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3,9H,1H2 .科学的研究の応用
Optical Sensors and Biological Applications
Pyrimidine derivatives, including structures similar to 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine, have been extensively utilized as optical sensors and in biological applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. These compounds play a significant role in developing optical sensors for detecting various biological and chemical substances (Jindal & Kaur, 2021).
Antibacterial Activity
The antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus has been highlighted, with compounds within this category showing promising broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms. This underscores the potential of this compound derivatives in contributing to the development of new antibacterial agents (Li & Zhang, 2021).
Anti-inflammatory and Anticancer Applications
Research developments in pyrimidines have shown that these compounds exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities. The structure-activity relationships (SARs) of pyrimidine derivatives are crucial for designing novel compounds with enhanced therapeutic efficacy and reduced toxicity, offering a pathway for developing new anti-inflammatory and anticancer agents (Rashid et al., 2021).
Synthetic Approaches and Medicinal Aspects
The synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound of interest, have been explored for developing drug-like candidates displaying a broad range of medicinal properties. This includes anticancer, anti-infectious, and anti-inflammatory activities, highlighting the scaffold's versatility in drug development (Cherukupalli et al., 2017).
Molecular Interactions and Stability
Studies on the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria offer insights into the interactions of pyrimidine derivatives with biological molecules. These interactions can significantly influence the stability and biological activity of these compounds, providing valuable information for designing more effective therapeutic agents (Person et al., 1989).
Safety and Hazards
The safety information for 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
The primary target of 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . As a result, cell proliferation is reduced .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . This disruption leads to the arrest of the cell cycle at the G1 phase, preventing DNA replication in the S phase . The downstream effect of this is a reduction in cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDK2, cell cycle arrest at the G1 phase, and a subsequent reduction in cell proliferation . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by uncontrolled cell proliferation.
特性
IUPAC Name |
7-chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIQSKWWCNIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN=CN12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)

![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)

![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)


![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)
